![molecular formula C8H6BrN5 B11860456 4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 679834-45-8](/img/structure/B11860456.png)

4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

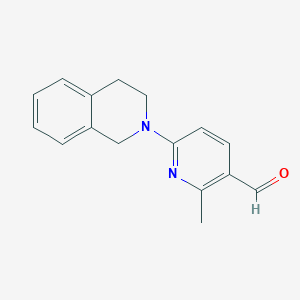

Le 5-cyanopyrrolo[2,3-d]pyrimidine-4-amine, 6-bromo-2-méthyl-7H- est un composé hétérocyclique appartenant à la famille des pyrrolopyrimidines. Ce composé présente un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles, notamment son rôle d’inhibiteur de kinase.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse du 5-cyanopyrrolo[2,3-d]pyrimidine-4-amine, 6-bromo-2-méthyl-7H- implique généralement des réactions organiques en plusieurs étapes. Une méthode courante implique la préparation initiale d’un intermédiaire pyrimidine, suivie d’une bromation et de modifications ultérieures du groupe fonctionnel. Par exemple, la synthèse peut commencer par la formation d’un cycle pyrimidine par réaction de l’éthyl 2-cyanoacétate avec le 2-bromo-1,1-diméthoxyéthane, suivie d’une cyclisation et d’une bromation .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas largement documentées dans la littérature. La synthèse à grande échelle impliquerait probablement l’optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, notamment l’utilisation de catalyseurs à haute efficacité et d’environnements réactionnels contrôlés.

Analyse Des Réactions Chimiques

Types de réactions

Le 5-cyanopyrrolo[2,3-d]pyrimidine-4-amine, 6-bromo-2-méthyl-7H- peut subir diverses réactions chimiques, notamment :

Réactions de substitution : L’atome de brome peut être remplacé par d’autres nucléophiles.

Oxydation et réduction : Le composé peut participer à des réactions redox, modifiant son état d’oxydation.

Cyclisation : Il peut former des cycles supplémentaires par des réactions intramoléculaires.

Réactifs et conditions courants

Substitution : Les réactifs courants comprennent les nucléophiles comme les amines ou les thiols en conditions basiques.

Oxydation : Des agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Produits principaux

Les produits principaux de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés avec différents groupes fonctionnels remplaçant l’atome de brome.

Applications de la recherche scientifique

Le 5-cyanopyrrolo[2,3-d]pyrimidine-4-amine, 6-bromo-2-méthyl-7H- a plusieurs applications de recherche scientifique :

Chimie médicinale : Il est étudié comme un inhibiteur potentiel de kinase, qui pourrait être utile dans le traitement du cancer.

Recherche biologique : La capacité du composé à inhiber des enzymes spécifiques en fait un outil précieux pour l’étude des processus cellulaires.

Biologie chimique : Il est utilisé dans la conception de sondes moléculaires pour étudier les voies biologiques.

Applications De Recherche Scientifique

4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is studied as a potential kinase inhibitor, which could be useful in cancer treatment.

Biological Research: The compound’s ability to inhibit specific enzymes makes it a valuable tool for studying cellular processes.

Chemical Biology: It is used in the design of molecular probes to investigate biological pathways.

Mécanisme D'action

Le mécanisme d’action du 5-cyanopyrrolo[2,3-d]pyrimidine-4-amine, 6-bromo-2-méthyl-7H- implique son interaction avec les enzymes kinases. Le composé se lie au site de liaison à l’ATP de la kinase, inhibant son activité et bloquant ainsi les voies de signalisation en aval qui favorisent la prolifération cellulaire . Cela en fait un candidat prometteur pour les thérapies anticancéreuses.

Comparaison Avec Des Composés Similaires

Composés similaires

- 5-bromo-7H-pyrrolo[2,3-d]pyrimidine

- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

- ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile

Unicité

Le 5-cyanopyrrolo[2,3-d]pyrimidine-4-amine, 6-bromo-2-méthyl-7H- est unique en raison de son motif de substitution spécifique, qui confère des activités biologiques distinctes. Sa combinaison de groupes amino, bromo et cyano le rend particulièrement efficace en tant qu’inhibiteur de kinase, le distinguant des autres dérivés de pyrrolopyrimidine.

Propriétés

Numéro CAS |

679834-45-8 |

|---|---|

Formule moléculaire |

C8H6BrN5 |

Poids moléculaire |

252.07 g/mol |

Nom IUPAC |

4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C8H6BrN5/c1-3-12-7(11)5-4(2-10)6(9)14-8(5)13-3/h1H3,(H3,11,12,13,14) |

Clé InChI |

KPLDAQDCNQWXED-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC(=C2C(=C(NC2=N1)Br)C#N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Naphthalen-2-yl)sulfanyl]pyrimidin-4-amine](/img/structure/B11860379.png)

![2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol](/img/structure/B11860429.png)

![2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole](/img/structure/B11860435.png)

![3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11860448.png)